Hexahydro-1,3,5-triphenyl-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9419. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

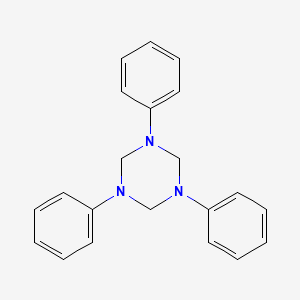

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASMRQAVWVVDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059032 | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-78-1 | |

| Record name | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triphenylhexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 91-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-triphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIPHENYLHEXAHYDRO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TZ97444K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical and physical properties of Hexahydro-1,3,5-triphenyl-1,3,5-triazine?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and characterization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The information is curated for professionals in research and development who require a detailed understanding of this compound for applications in medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

This compound, a symmetrically substituted triazinane, presents as a stable, crystalline solid. Its core structure is a six-membered ring composed of alternating nitrogen and carbon atoms, with a phenyl group attached to each nitrogen. This substitution pattern confers significant steric bulk and influences the molecule's overall conformation and properties.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁N₃ | [1][2] |

| Molecular Weight | 315.41 g/mol | [1][2][3] |

| CAS Number | 91-78-1 | [1][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 190-192 °C | [3] |

| Boiling Point | 444.96 °C (rough estimate) | [3] |

| Density | 1.1227 g/cm³ (rough estimate) | [3] |

Solubility

This compound is characterized by its hydrophobic nature. It is largely insoluble in water but demonstrates solubility in various organic solvents.

| Solvent | Solubility |

| Water | Insoluble |

| Non-polar organic solvents (e.g., benzene, toluene, ether) | Soluble |

| Polar organic solvents (e.g., ethanol, chloroform) | May dissolve |

Structural Information

X-ray diffraction analysis has confirmed that this compound adopts a biaxial chair conformation in the solid state.[5] This structural feature is a critical determinant of its reactivity and intermolecular interactions.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of aniline and formaldehyde. A high-yield and efficient method has been reported using paraformaldehyde as the formaldehyde source.[5]

Experimental Protocol: Synthesis

The following protocol is a representative method adapted from procedures for similar hexahydro-1,3,5-triazine derivatives and specific information for the title compound.

Materials:

-

Aniline

-

Paraformaldehyde

-

Ethanol (or other suitable solvent)

-

Petroleum ether (for purification)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in ethanol.

-

Add paraformaldehyde to the solution in a stoichiometric ratio of 3:3 (aniline:formaldehyde).

-

Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the crude solid by filtration.

Experimental Protocol: Purification

Purification of the crude this compound is essential to remove any unreacted starting materials and polymeric byproducts.

Procedure:

-

Wash the crude solid with a suitable solvent, such as diethyl ether, to remove soluble impurities.

-

Recrystallize the washed solid from a hot solvent. Boiling petroleum ether has been reported to be effective for purification.

-

Dissolve the crude product in a minimal amount of the boiling solvent.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. Spectral data for this compound are available in public databases such as PubChem.[1]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the triazine ring and the aromatic protons of the three phenyl groups. The symmetry of the molecule may lead to simplified spectra.

-

¹³C NMR: The carbon NMR spectrum will exhibit resonances for the methylene carbons in the triazine ring and the distinct carbons of the phenyl substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule. GC-MS data for this compound are available, with characteristic fragments observed at m/z 104 and 105.[1] The molecular ion peak [M]⁺ would be expected at approximately m/z 315.

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule.

-

C-N stretching vibrations characteristic of the triazine ring.

-

C=C stretching vibrations from the phenyl rings.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis and material science. Its rigid, well-defined structure makes it an attractive scaffold for the design of more complex molecules. Potential areas of application include:

-

Polymer Chemistry: As a crosslinking agent to enhance the mechanical and thermal properties of polymers.[4]

-

Pharmaceutical Development: The triazine core can be a foundational element in the design of novel therapeutic agents.[4]

-

Agrochemicals: Used in the formulation of pesticides and herbicides.[4]

-

Material Science: Employed in the development of flame retardants and coatings due to its thermal and chemical resistance.[4]

This in-depth guide provides a solid foundation for researchers and professionals working with this compound. The presented data and protocols are intended to facilitate its synthesis, characterization, and application in various fields of chemical science.

References

- 1. This compound | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of Hexahydro-1,3,5-triphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of hexahydro-1,3,5-triphenyl-1,3,5-triazine, a key heterocyclic compound with applications in various fields, including polymer chemistry and pharmaceutical development.[1] This document details the established synthetic protocols, purification methods, and in-depth analysis of its physicochemical and spectroscopic properties. The presented data, including quantitative summaries and detailed experimental procedures, is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of triazine derivatives.

Introduction

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are a class of nitrogen-containing heterocyclic compounds. The N-substituted derivatives, such as this compound, are notably more stable than the parent compound.[2] The triphenyl-substituted variant, with the chemical formula C₂₁H₂₁N₃, is a white solid at room temperature.[3] Its structure is characterized by a six-membered ring with alternating carbon and nitrogen atoms, to which three phenyl groups are attached to the nitrogen atoms. This compound serves as a versatile building block in organic synthesis and as a scaffold in drug design.[1]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the condensation reaction between aniline and formaldehyde or its solid polymer, paraformaldehyde.[2][4] This reaction involves the formation of a trimeric structure from three molecules of aniline and three molecules of formaldehyde.

Reaction Pathway

The synthesis proceeds through the formation of a hemiaminal intermediate from the reaction of aniline and formaldehyde, which then trimerizes to form the stable hexahydro-1,3,5-triazine ring.

Caption: Synthesis pathway of this compound.

Experimental Protocol: High-Yield Synthesis

This protocol is adapted from a reported high-yield synthesis method.[4]

Materials:

-

Aniline (C₆H₅NH₂)

-

Paraformaldehyde ((CH₂O)n)

-

Ethanol (C₂H₅OH)

-

Petroleum Ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline in ethanol at room temperature.

-

Slowly add paraformaldehyde to the stirred solution. The molar ratio of aniline to formaldehyde monomer units should be 1:1.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the crude product may precipitate out of the solution.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

For purification, recrystallize the crude solid from boiling petroleum ether.[5] Insoluble polymeric byproducts can be removed by hot filtration.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁N₃ | [3][6][7] |

| Molecular Weight | 315.41 g/mol | [3][6] |

| CAS Number | 91-78-1 | [6][7] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 190-192 °C | |

| Boiling Point | 333-337 K at 0.039 bar | [7] |

| Solubility | Soluble in hot petroleum ether, ethanol. | [5] |

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the triazine ring and the aromatic protons of the phenyl groups. The methylene protons typically appear as a singlet, and the aromatic protons appear as multiplets in the downfield region.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the methylene carbons of the triazine ring and the aromatic carbons of the phenyl groups.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~4.8 - 5.2 (s, 6H) | -CH₂- (Triazine ring) |

| ~6.8 - 7.4 (m, 15H) | Aromatic protons |

Note: The exact chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂-) | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Strong |

| 1350 - 1250 | C-N stretch (aromatic amine) | Strong |

| 1180 - 1130 | C-N stretch (aliphatic amine) | Strong |

| 750 - 700 | Aromatic C-H out-of-plane bend | Strong |

| 690 - 650 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 315, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of hexahydro-1,3,5-triazine derivatives often involves the cleavage of the C-N bonds within the ring and the loss of substituents. Common fragments for the title compound may include ions corresponding to the loss of phenyl groups and methylene units.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

References

- 1. US20130118996A1 - Hexahydrotriazines, synthesis and use - Google Patents [patents.google.com]

- 2. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination | Semantic Scholar [semanticscholar.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. This compound | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- [webbook.nist.gov]

The Formation of N,N',N''-Trisubstituted Hexahydro-1,3,5-Triazines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and as synthetic intermediates. Their formation, typically through the condensation of primary amines and formaldehyde, proceeds via a nuanced mechanism involving key intermediates and is influenced by various reaction parameters. This technical guide provides a comprehensive overview of the formation mechanism, detailed experimental protocols for their synthesis, and a summary of quantitative and spectroscopic data to aid researchers in the efficient synthesis and characterization of these versatile molecules.

Introduction

Hexahydro-1,3,5-triazines, also known as triazacyclohexanes, are six-membered heterocyclic compounds containing three nitrogen atoms and three carbon atoms in an alternating arrangement. The N,N',N''-trisubstituted derivatives are of particular interest due to their diverse chemical properties and biological activities. The general structure of these compounds involves a saturated triazine ring with a substituent on each nitrogen atom.

The synthesis of these compounds is primarily achieved through the condensation reaction of a primary amine with formaldehyde.[1][2][3] This seemingly straightforward reaction involves a series of equilibria and intermediates that dictate the overall efficiency and outcome of the synthesis. Understanding the underlying mechanism is crucial for optimizing reaction conditions and achieving desired product yields and purity.

This guide will delve into the mechanistic details of this formation reaction, provide practical experimental procedures, present key quantitative data in a comparative format, and offer insights into the spectroscopic characterization of these compounds.

Mechanism of Formation

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a classic example of a condensation reaction that proceeds in a stepwise manner. The overall stoichiometry of the reaction involves three equivalents of a primary amine and three equivalents of formaldehyde to yield one molecule of the trisubstituted hexahydro-1,3,5-triazine and three molecules of water.[1]

The reaction mechanism can be broken down into the following key steps:

-

Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate, which rapidly undergoes proton transfer to yield a hemiaminal (also referred to as a 1-alkanolamine).[1][4] This step is reversible.

-

Dehydration and Imine Formation: The hemiaminal intermediate can then undergo dehydration (elimination of a water molecule) to form a reactive imine intermediate (N-methylideneamine).[4] This step is also in equilibrium with the hemiaminal.

-

Cyclotrimerization: The final and irreversible step involves the cyclotrimerization of three molecules of the imine intermediate. This head-to-tail cyclization leads to the formation of the stable six-membered hexahydro-1,3,5-triazine ring.[4] An alternative pathway suggests the reaction of a hemiaminal molecule with two more molecules of the primary amine and formaldehyde to form the final product.

The overall reaction is generally exothermic.[5] The reaction rate and equilibrium positions are influenced by several factors, including the nature of the substituents on the primary amine (steric and electronic effects), the concentration of reactants, pH, temperature, and the presence of catalysts.[4][6][7]

Figure 1: Proposed reaction mechanism for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Data Presentation

The yield of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is highly dependent on the reaction conditions and the nature of the starting primary amine. The following tables summarize some reported quantitative data.

Reaction Yields under Various Conditions

| Product | Amine | Formaldehyde Source | Solvent | Catalyst/Method | Time | Yield (%) | Reference |

| 1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazine | p-Toluidine | 37% aq. | - | Et₃N / Ultrasound | 15 min | 96 | [6] |

| 1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazine | p-Toluidine | 37% aq. | - | Stirring | 2 h | 75 | [6] |

| 1,3,5-Tris(hydroxyethyl)hexahydro-1,3,5-triazine | Monoethanolamine | Paraformaldehyde | Methanol | - | 48 h | 86 | [5] |

| 1,3,5-Tribenzyl-1,3,5-triazinane | Benzylamine | 37% aq. | Toluene | Reflux | 30 min | ~94 | [2] |

| N²,N⁴,N⁶-Tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | 2-Aminopyridine | Formaldehyde | Ethanol | Ultrasound | 30-35 min | 84 | [1] |

| N²,N⁴,N⁶-Tris((pyridin-2-ylamino)methyl)-1,3,5-triazine-2,4,6-triamine | 2-Aminopyridine | Formaldehyde | Ethanol | Conventional Reflux | 5-6 h | 69 | [1] |

| Morpholine-functionalized 1,3,5-triazine derivatives | Various amines | - | DMF | Microwave (150°C) | 150 s | 54-87 | [8] |

Spectroscopic Data

The characterization of N,N',N''-trisubstituted hexahydro-1,3,5-triazines relies heavily on spectroscopic methods.

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) | Reference |

| 1,3,5-Tri-p-tolyl-hexahydro-1,3,5-triazine | ¹H NMR | - | ~4.0 (s, 6H, N-CH₂-N), ~2.2 (s, 9H, Ar-CH₃), 6.8-7.0 (m, 12H, Ar-H) | [6] |

| 2,4,6-Tris(quinolin-8-yloxy)-1,3,5-triazine | ¹H NMR | DMSO-d₆ | 7.46–7.55 (m, 9H), 7.81 (dd, 3H), 8.34 (dd, 3H), 8.81(dd, 3H) | |

| 2,4,6-Tris(quinolin-8-yloxy)-1,3,5-triazine | ¹³C NMR | DMSO-d₆ | 120.9, 122.1, 126.3, 126.2, 128.9, 136.0, 139.9, 147.0, 150.5, 173.6 | |

| 2,2′,2″-[(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)]tris(ethan-1-ol) | ¹H NMR | DMSO-d₆ | 3.25 (brs, 6H, –NCH₂–), 3.45 (brs, 6H, –CH₂O), 4.57 (brs, 3H, 3OH), 6.35-6.55 (brt, 3H, NH) | |

| 2,2′,2″-[(1,3,5-Triazine-2,4,6-triyl)tris(azanediyl)]tris(ethan-1-ol) | ¹³C NMR | DMSO-d₆ | 42.7 (–NCH₂), 60.3 (–CH₂O–), 165.7 (C=N) | |

| General N,N',N''-Trisubstituted Hexahydro-1,3,5-triazines | FTIR | - | Absence of N-H stretching vibrations. Presence of C-N stretching bands. |

Experimental Protocols

The following are detailed methodologies for the synthesis of representative N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

Materials:

-

Benzylamine

-

Toluene

-

Formaldehyde (37% aqueous solution)

-

Saturated aqueous sodium chloride solution

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure: [2]

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

After cooling to room temperature, evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the pure product.

Ultrasound-Assisted Synthesis of 1,3,5-Tris(p-tolyl)hexahydro-1,3,5-triazine

Materials:

-

p-Toluidine

-

Formaldehyde (37% aqueous solution)

-

Triethylamine (Et₃N)

-

Ethanol

Procedure: [6]

-

In a suitable vessel, mix p-toluidine (1 mmol) and 37% aqueous formaldehyde (1.2 mmol).

-

Add triethylamine (10 mol%) as a catalyst.

-

Subject the mixture to ultrasound irradiation at room temperature (e.g., 250 W, 40 kHz) for 15 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure 1,3,5-tris(p-tolyl)hexahydro-1,3,5-triazine.

Figure 2: General experimental workflow for the synthesis and characterization of N,N',N''-trisubstituted hexahydro-1,3,5-triazines.

Conclusion

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a fundamental and versatile reaction in organic synthesis. A thorough understanding of the underlying mechanism, which proceeds through hemiaminal and imine intermediates, allows for the rational optimization of reaction conditions to achieve high yields and purity. The use of modern synthetic techniques such as ultrasound and microwave irradiation can significantly enhance reaction rates and efficiencies, aligning with the principles of green chemistry. The data and protocols presented in this guide offer a valuable resource for researchers working on the synthesis and application of this important class of heterocyclic compounds.

References

- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine | C21H39N3 | CID 80478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Structural Elucidation of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide

An in-depth analysis of the synthesis, spectroscopic characterization, and solid-state structure of a key triazine derivative.

This technical guide provides a comprehensive overview of the structural elucidation of hexahydro-1,3,5-triphenyl-1,3,5-triazine, a symmetrically substituted saturated heterocycle. The document details the synthetic protocol, spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and insights from X-ray crystallography. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Synthesis

This compound is synthesized via the condensation reaction of aniline and formaldehyde.[1] This reaction proceeds through the formation of hemiaminal intermediates, which subsequently cyclize to form the stable six-membered triazine ring.[2] A high-yield synthesis has been reported using paraformaldehyde as the formaldehyde source.[3]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for a high-yield synthesis of this compound is provided by Giumanini, A. G., et al. in Journal für Praktische Chemie. The procedure involves the reaction of aniline with paraformaldehyde. While the full text of this specific procedure is not publicly available, a general method for the synthesis of related N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves the condensation of a primary amine with formaldehyde.[1]

A representative procedure for a related compound, 1,3,5-tribenzyl-1,3,5-triazinane, involves reacting the corresponding amine with formaldehyde in a suitable solvent, such as toluene, under reflux conditions. The product is then isolated and purified, often by recrystallization or column chromatography.[3]

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results | Methylene protons (-CH₂-) of the triazine ring | ||

| Data not explicitly available in search results | Aromatic protons (C₆H₅) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results | Methylene carbons (-CH₂-) of the triazine ring |

| Data not explicitly available in search results | Aromatic carbons (C₆H₅) |

Note: While the availability of ¹H and ¹³C NMR spectra is indicated in databases like PubChem, the specific peak values are not detailed in the provided search results. The assignments are based on the known structure of the compound.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 315 | Data not explicitly available | [M]⁺ (Molecular Ion) |

| 105 | Data not explicitly available | [C₇H₇N]⁺ |

| 104 | Data not explicitly available | [C₇H₆N]⁺ |

| 77 | Data not explicitly available | [C₆H₅]⁺ |

Note: The molecular formula of this compound is C₂₁H₂₁N₃, corresponding to a molecular weight of 315.41 g/mol .[4] The fragmentation pattern typically involves the cleavage of the triazine ring and the loss of phenyl groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly available in search results | C-H stretching (aromatic) |

| Data not explicitly available in search results | C-H stretching (aliphatic) |

| Data not explicitly available in search results | C=C stretching (aromatic) |

| Data not explicitly available in search results | C-N stretching |

Note: Specific IR absorption bands for this compound are not detailed in the search results. The assignments are based on the expected vibrational modes for the functional groups present.

Solid-State Structure

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography.

A study by Giumanini et al. revealed that in the solid state, this compound adopts a biaxial chair conformation .[3] This conformation is a key feature of its molecular structure.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

The structural elucidation of this compound is well-established through a combination of synthetic methods and comprehensive spectroscopic analysis. The condensation of aniline and formaldehyde provides an efficient route to this symmetric triazine derivative. Its structure is confirmed by NMR and mass spectrometry, and its solid-state conformation is determined to be a biaxial chair by X-ray crystallography. This foundational knowledge is crucial for its application in various fields of chemical science.

References

- 1. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 2. s-Triazine, hexahydro-1,3,5-tri-p-tolyl- | 6639-47-0 | Benchchem [benchchem.com]

- 3. Revisitation of Formaldehyde Aniline Condensation. I High Yield Synthesis of 1,3,5‐Triphenylhexahydro‐symtriazine and its X‐Ray Crystal Structure Determination | Semantic Scholar [semanticscholar.org]

- 4. This compound | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular formula for Hexahydro-1,3,5-triphenyl-1,3,5-triazine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of Hexahydro-1,3,5-triphenyl-1,3,5-triazine, a heterocyclic compound with applications in various scientific fields. This document summarizes its core chemical properties, provides a general synthesis protocol, and outlines its known applications.

Core Chemical and Physical Properties

This compound is a stable triazine compound.[1] Its fundamental properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 91-78-1 | [1][2][3][4] |

| Molecular Formula | C₂₁H₂₁N₃ | [1][2][3] |

| Molecular Weight | 315.41 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 97% (NMR) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are typically synthesized through the condensation reaction of a primary amine and formaldehyde.[5] In the case of this compound, the synthesis involves the reaction of aniline with formaldehyde. This reaction is a classic example of a Mannich reaction, which proceeds via iminium intermediates.[6]

A general representation of this synthesis is as follows:

3 C₆H₅NH₂ (Aniline) + 3 CH₂O (Formaldehyde) → (C₆H₅NCH₂)₃ + 3 H₂O

Caption: General synthesis pathway for this compound.

Applications and Research Interest

This compound serves as a versatile building block in organic synthesis and material science.[1][6] Its stability and structural properties make it a valuable precursor for more complex molecules.[1]

Key areas of application include:

-

Polymer Chemistry: It can be used as a crosslinking agent to enhance the mechanical properties and thermal stability of polymers.[1] This is particularly useful in creating durable materials for demanding applications.

-

Pharmaceutical Development: The triazine ring structure can act as a scaffold in drug design, facilitating the development of new therapeutic agents.[1]

-

Specialty Chemicals: Its hydrophobic nature makes it suitable for the formulation of surfactants and emulsifiers used in various industries.[1]

Safety Information

According to aggregated GHS information, this compound may be harmful if swallowed and can cause skin and serious eye irritation.[7] Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes only. For detailed safety and handling procedures, please refer to the manufacturer's safety data sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1,3,5-Triazine, hexahydro-1,3,5-triphenyl- [webbook.nist.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Hexahydro-1,3,5-triazine - Wikipedia [en.wikipedia.org]

- 6. s-Triazine, hexahydro-1,3,5-tri-p-tolyl- | 6639-47-0 | Benchchem [benchchem.com]

- 7. This compound | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Hexahydro-1,3,5-triphenyl-1,3,5-triazine, a substituted triazine derivative, is a compound of significant interest due to its unique molecular structure.[1] Its applications are diverse, ranging from its use as a crosslinking agent in polymer synthesis to enhance mechanical and thermal properties, to serving as a scaffold in drug design.[1] The hydrophobic nature of this compound makes it particularly useful in the formulation of specialty chemicals.[1] A fundamental understanding of its solubility and stability is paramount for optimizing its use in these applications, ensuring product performance, and predicting its behavior in various environmental and physiological conditions.

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. This compound is characterized by its general insolubility in aqueous solutions and solubility in several organic solvents.[2] This is consistent with its non-polar, hydrophobic structure.[1][2]

Qualitative Solubility Data

While precise quantitative solubility data is not extensively documented in publicly accessible literature, the following table summarizes the qualitative solubility of this compound in various common solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Water | Insoluble | [2] |

| Ethanol | Soluble | [2] | |

| Polar Aprotic | Chloroform | Soluble | [2] |

| Non-Polar | Benzene | Good Solubility | [2] |

| Toluene | Good Solubility | [2] | |

| Ether | Good Solubility | [2] |

Note: "Soluble" and "Good Solubility" are qualitative descriptors found in the literature. For precise applications, experimental determination of solubility is highly recommended.

Factors Influencing Solubility

The principle of "like dissolves like" is a key determinant of the solubility of this compound.[2] Its non-polar nature, owing to the three phenyl groups, dictates its preference for non-polar organic solvents.[2]

Temperature: As with many organic solids, the solubility of this compound in organic solvents is expected to increase with temperature.[2] This relationship, however, should be experimentally determined for specific solvent systems.

Stability Profile

This compound is generally considered to be a stable compound under standard conditions.[1][2] This stability is a key attribute for its applications in materials science and as a building block in chemical synthesis.[1] However, like all chemical compounds, its stability is subject to environmental factors such as temperature, pH, and light.

General Stability Observations

-

Thermal Stability: The compound is stable at room temperature.[2] It should be stored away from open flames.[2]

-

Chemical Stability: It is recommended to store the compound away from oxidizing agents.[2]

-

Storage: For long-term storage, it is recommended to keep the compound at 2 - 8 °C.[1]

Experimental Protocols

To facilitate further research and application development, this section provides detailed, generalized methodologies for determining the solubility and stability of this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent (e.g., ethanol, toluene).

-

Equilibration: Place the sealed vial in an orbital shaker with precise temperature control (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, permitting the undissolved solid to settle. For complete separation, centrifuge the vial.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination (Shake-Flask Method).

Stability Assessment: A Generalized Protocol

A comprehensive stability study involves evaluating the compound's integrity under various stress conditions. This protocol outlines a general approach.

Methodology:

-

Sample Preparation: Prepare multiple batches of this compound in its solid form or dissolved in a relevant solvent system.

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

-

pH Stress: Incubation in buffered solutions of varying pH (e.g., acidic, neutral, basic).

-

Photostability: Exposure to controlled UV and visible light sources.

-

Oxidative Stress: Exposure to an oxidizing agent (e.g., hydrogen peroxide solution).

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 3, 6, 12 months), withdraw samples from each stress condition.

-

Analytical Testing: Analyze the samples using stability-indicating methods to assess for degradation. Key analytical techniques include:

-

HPLC: To quantify the parent compound and detect the formation of degradation products.

-

Mass Spectrometry (MS): To identify the structure of any degradation products.

-

Spectroscopy (UV-Vis, IR): To detect changes in the chemical structure.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition profiles.

-

-

Data Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions. Determine the rate of degradation and identify degradation pathways.

Caption: Generalized Workflow for Stability Assessment.

Conclusion

This compound is a stable compound with a well-defined qualitative solubility profile, being largely soluble in non-polar organic solvents and insoluble in water. While this guide provides a foundational understanding of these properties, the lack of extensive quantitative data in the current literature highlights a clear area for future research. The experimental protocols detailed herein offer a standardized approach for researchers to generate this much-needed data, thereby enabling a more precise and effective utilization of this compound in its various applications. For professionals in drug development and materials science, a thorough, in-house experimental evaluation of the solubility and stability of this compound within their specific formulations and conditions is strongly recommended.

References

Spectroscopic and Synthetic Profile of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound Hexahydro-1,3,5-triphenyl-1,3,5-triazine. The information is presented to be a valuable resource for researchers in organic chemistry, materials science, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Methylene Protons (-CH₂-) | ~4.8 | s | 6H | N-CH₂-N |

| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | m | 15H | C₆H₅ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Methylene Carbon (-CH₂-) | ~70 | N-CH₂-N |

| Aromatic Carbons (Ar-C) | ~117, 120, 129, 148 | C₆H₅ |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H Stretch |

| 2920 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Strong | Aromatic C=C Bending |

| 1350 - 1250 | Strong | C-N Stretch |

| 750, 690 | Strong | Monosubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 315 | Moderate | [M]⁺ (Molecular Ion) |

| 210 | High | [M - C₆H₅N₂CH₂]⁺ |

| 105 | High | [C₆H₅NCH₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following section details the synthetic procedure for this compound and the general methods for its spectroscopic analysis.

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of aniline and formaldehyde.

Materials:

-

Aniline (C₆H₅NH₂)

-

Formaldehyde (HCHO, typically as a 37% aqueous solution, formalin)

-

Ethanol (C₂H₅OH)

-

Glacial Acetic Acid (CH₃COOH, catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve aniline in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add the formaldehyde solution to the aniline solution while stirring at room temperature.

-

A white precipitate of this compound will begin to form.

-

Continue stirring for a designated period (e.g., 2-3 hours) to ensure the completion of the reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.

-

Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz NMR spectrometer.

-

The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

Mass Spectrometry (MS):

-

Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer.

-

The sample is introduced into the ion source, where it is vaporized and ionized by a beam of electrons.

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key aspects of the synthesis and analysis of this compound.

Caption: Synthesis pathway of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Unraveling the Conformational Landscape of Hexahydro-1,3,5-triazines: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the conformational analysis of hexahydro-1,3,5-triazines, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure and dynamic behavior of these molecules is paramount for designing novel therapeutics and functional materials. This document provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate their conformational preferences, supported by experimental data and detailed protocols.

Introduction to the Conformational Isomerism of Hexahydro-1,3,5-triazines

Hexahydro-1,3,5-triazine, also known as 1,3,5-triazacyclohexane, is a six-membered saturated heterocycle. Like cyclohexane, its conformational landscape is dominated by chair and boat forms to alleviate angle and torsional strain. The presence of three nitrogen atoms within the ring introduces additional complexities, including nitrogen inversion and the influence of N-substituents on the conformational equilibrium.

The primary conformational processes in hexahydro-1,3,5-triazines are ring inversion and nitrogen inversion. At ambient temperatures, these processes are typically rapid on the NMR timescale, leading to averaged signals. However, variable temperature NMR spectroscopy can be employed to slow these interconversions, allowing for the characterization of individual conformers and the determination of the energy barriers associated with these dynamic processes.[1]

Theoretical and Computational Methodologies

A variety of computational techniques are utilized to model the conformational preferences of hexahydro-1,3,5-triazines, ranging from molecular mechanics to high-level ab initio and density functional theory (DFT) calculations.

Computational Protocol for Geometry Optimization and Energy Calculation:

A typical workflow for the computational analysis of hexahydro-1,3,5-triazine conformers involves the following steps:

-

Initial Structure Generation: Generation of initial 3D coordinates for the various possible conformers (e.g., chair, boat, twist-boat).

-

Geometry Optimization: Optimization of the geometry of each conformer to a local minimum on the potential energy surface. A common and effective method is the use of DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p).

-

Frequency Calculation: Performance of a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

-

Relative Energy Calculation: Determination of the relative energies of the different conformers by comparing their total energies, including ZPVE corrections.

Quantitative Conformational Data

The following tables summarize key quantitative data obtained from computational and experimental studies on the conformation of hexahydro-1,3,5-triazines.

Table 1: Predicted NMR Chemical Shifts for 1,3,5-Trimethylhexahydro-1,3,5-triazine

| Nucleus | Functional Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹H | N-CH₃ (Methyl) | ~2.3 - 2.5 | Singlet |

| ¹H | N-CH₂-N (Ring) | ~3.8 - 4.9 | Singlet |

| ¹³C | N-CH₃ (Methyl) | Varies | Singlet |

| ¹³C | N-CH₂-N (Ring) | Varies | Singlet |

Note: Chemical shift values are estimates based on related compounds and general principles.[1]

Table 2: Structural Parameters of a Substituted Hexahydro-1,3,5-triazine from X-ray Crystallography

The crystal structure of hexahydro-1,3,5-tri(p-chloro-phenyl)-s-triazine reveals a chair conformation with the p-chloro-phenyl groups in equatorial positions. This arrangement minimizes steric hindrance.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbc2₁ |

| Conformation | Chair |

| Substituent Orientation | Equatorial |

Experimental Protocols

Variable Temperature NMR Spectroscopy for Conformational Analysis

Variable temperature (VT) NMR is a powerful technique to study the dynamic conformational processes in hexahydro-1,3,5-triazines. By lowering the temperature, the rate of ring and nitrogen inversion can be slowed down, allowing for the observation of distinct signals for axial and equatorial protons and the determination of the energy barriers for these processes.

Detailed Protocol:

-

Sample Preparation: Dissolve the hexahydro-1,3,5-triazine derivative in a suitable deuterated solvent that remains liquid at the desired low temperatures (e.g., deuterated chloroform, deuterated methanol, or deuterated toluene).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

-

Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for several minutes before acquiring a new spectrum.

-

Observation of Coalescence: As the temperature is lowered, the sharp, averaged signals will broaden and eventually split into multiple signals corresponding to the different conformers. The temperature at which the signals merge is known as the coalescence temperature (Tc).

-

Data Analysis: The free energy of activation (ΔG‡) for the conformational interconversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging sites using the Eyring equation.

X-ray Crystallography for Solid-State Conformation Determination

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of hexahydro-1,3,5-triazine derivatives.

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with X-rays and collecting the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Analysis of Conformation: Analyze the refined crystal structure to determine the bond lengths, bond angles, and torsion angles, which define the precise conformation of the hexahydro-1,3,5-triazine ring and the orientation of its substituents in the solid state.

Conformational Interconversion Pathway

The primary conformational interconversion in hexahydro-1,3,5-triazines is the chair-chair ring flip. This process proceeds through higher-energy boat and twist-boat intermediates.

Conclusion

The conformational analysis of hexahydro-1,3,5-triazines is a multifaceted field that relies on a synergistic combination of theoretical calculations and experimental techniques. Computational methods, particularly DFT, provide valuable insights into the relative energies and geometries of different conformers. These theoretical predictions are corroborated and refined by experimental data from NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational landscape of this important heterocyclic system is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of hexahydro-1,3,5-triphenyl-1,3,5-triazine and its derivatives as effective crosslinking agents in polymer chemistry. The information compiled herein, supported by experimental data, is intended to guide researchers in leveraging these compounds to enhance the mechanical and thermal properties of polymers for a variety of high-performance applications.

Introduction

This document focuses on the application of a functionalized hexahydro-s-triazine derivative, 4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A), as a curing agent for epoxy resins. The data presented is based on a study by Liu et al., which demonstrates the high performance of an epoxy resin cured with this triazine derivative, comparable to traditional curing agents.[2]

Key Applications

The utilization of hexahydro-1,3,5-triazine-based crosslinking agents is particularly beneficial in the development of:

-

High-Performance Adhesives and Coatings: The enhanced thermal stability and mechanical strength imparted by the triazine network lead to more durable and resistant coatings and adhesives.[1]

-

Advanced Composites: In the automotive and aerospace sectors, materials with high strength-to-weight ratios are crucial. Crosslinking with triazine derivatives can produce composites with superior performance characteristics.[1]

-

Electronic Encapsulants: The thermal resistance of polymers crosslinked with these agents makes them suitable for protecting sensitive electronic components.

Quantitative Data Summary

The following tables summarize the key performance data of a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a functionalized hexahydro-s-triazine (HT-A), compared to a standard 4,4′-diaminodiphenylmethane (DDM) cured system.[2]

Table 1: Thermal Properties of Cured Epoxy Resins [2]

| Curing Agent | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Char Yield at 700°C (%) |

| HT-A | 162 | 341 | 29.8 |

| DDM | 165 | 352 | 26.5 |

Table 2: Mechanical Properties of Cured Epoxy Resins [2]

| Curing Agent | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| HT-A | 78.5 | 2.6 | 4.5 |

| DDM | 80.1 | 2.7 | 4.8 |

Experimental Protocols

The following protocols are based on the methodology described by Liu et al. for the curing of DGEBA epoxy resin with the functionalized hexahydro-s-triazine derivative, HT-A.[2]

Materials

-

Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin

-

4,4′,4″-(1,3,5-Hexahydro-s-triazine-1,3,5-triyl) tris(N-(2-aminoethyl) benzamide) (HT-A)

-

4,4′-diaminodiphenylmethane (DDM) (for control experiments)

-

Suitable solvent (e.g., acetone) for viscosity reduction if necessary.

Protocol for Curing of DGEBA with HT-A

-

Preparation of the Mixture:

-

Preheat the DGEBA epoxy resin to approximately 60°C to reduce its viscosity.

-

Calculate the stoichiometric amount of the HT-A curing agent required. The stoichiometry is based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.

-

Add the calculated amount of HT-A to the preheated DGEBA resin.

-

Mechanically stir the mixture at 60°C for approximately 10-15 minutes until a homogeneous, clear mixture is obtained.

-

-

Degassing:

-

Place the mixture in a vacuum oven at 60-70°C.

-

Apply vacuum to degas the mixture and remove any entrapped air bubbles. Continue until bubble formation ceases.

-

-

Curing Schedule:

-

Pour the degassed mixture into a preheated mold.

-

Cure the resin in an oven using a two-stage process:

-

Initial cure at 150°C for 2 hours.

-

Post-cure at 180°C for 2 hours.

-

-

-

Cooling and Demolding:

-

Allow the cured resin to cool down slowly to room temperature within the oven to minimize internal stresses.

-

Once cooled, carefully demold the cured polymer sample.

-

Characterization Techniques

-

Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile.

-

Differential Scanning Calorimetry (DSC): To study the curing kinetics and thermal transitions.

-

Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Visualizations

The following diagrams illustrate the chemical structure, the proposed crosslinking mechanism, and a typical experimental workflow.

Caption: Chemical structure of this compound.

References

Applications of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in the synthesis of novel organic compounds.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydro-1,3,5-triphenyl-1,3,5-triazine is a versatile and reactive intermediate in organic synthesis. Its primary application lies in its role as a stable, solid source of the N-phenyl-aminomethyl synthon, providing an alternative to the direct use of aniline and formaldehyde. This attribute makes it particularly valuable in the synthesis of N-phenyl substituted heterocycles, most notably in the production of benzoxazine monomers, which are precursors to high-performance polybenzoxazine resins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel organic compounds, with a focus on benzoxazine synthesis.

Application 1: Synthesis of Benzoxazine Monomers

This compound serves as a key precursor in the synthesis of benzoxazine monomers.[1] The triazine ring can undergo ring-opening in the presence of a phenolic compound to form a Mannich bridge, which subsequently cyclizes with formaldehyde to yield the benzoxazine ring. This method offers a controlled way to introduce the N-phenyl group into the benzoxazine structure. A prominent example is the reaction with bisphenol-A and paraformaldehyde to produce the bifunctional benzoxazine monomer, bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane.[1]

Logical Relationship: Benzoxazine Synthesis Pathway

Caption: Synthetic pathway for bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane.

Experimental Protocol: Synthesis of bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane

This protocol is a representative procedure based on established methods for benzoxazine synthesis.

Materials:

-

This compound

-

Bisphenol-A

-

Paraformaldehyde

-

1,4-Dioxane (or other suitable solvent)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Toluene

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Bisphenol-A (1 equivalent) and this compound (0.67 equivalents, providing 2 equivalents of aniline) in 1,4-dioxane.

-

Addition of Paraformaldehyde: To the stirred solution, add paraformaldehyde (4 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in toluene and transfer to a separatory funnel. Wash the organic layer sequentially with 1N NaOH solution (3 x 50 mL) and deionized water (3 x 50 mL) to remove unreacted phenol and formaldehyde.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane monomer.

Quantitative Data

| Parameter | Value | Reference |

| Yield | > 90% | [1] |

| Melting Point | 135-137 °C | General literature values |

Characterization Data

¹H NMR (CDCl₃, δ ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 1.65 | s | -C(CH ₃)₂- |

| 4.60 | s | Ar-CH ₂-N |

| 5.40 | s | O-CH ₂-N |

| 6.80 - 7.30 | m | Aromatic protons |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~1230 | Asymmetric C-O-C stretch of the oxazine ring |

| ~1030 | Symmetric C-O-C stretch of the oxazine ring |

| ~940 | Benzene ring mode adjacent to the oxazine ring |

| ~1495 | C-H stretching of the CH₂ group in the oxazine ring |

Application 2: General Precursor for N-Phenyl Substituted Heterocycles

This compound can be considered a solid, stable equivalent of N-methanimine phenyl-substituted at the nitrogen atom. This allows for its use in reactions where the in situ generation of this reactive species is desired. The triazine can react with various nucleophiles, leading to the formation of a wide range of N-phenyl substituted heterocyclic and acyclic compounds.

Experimental Workflow: General Synthesis of N-Phenyl Heterocycles

Caption: General workflow for the synthesis of N-phenyl substituted compounds.

Potential Novel Organic Compounds

While specific examples with detailed protocols starting directly from this compound are not extensively documented in readily available literature, its reactivity profile suggests its utility in the synthesis of:

-

Substituted N-Phenyl Amines: By reaction with organometallic reagents or other carbon nucleophiles.

-

Other N-Phenyl Heterocycles: Through reactions with bifunctional nucleophiles. For instance, reaction with 1,3-dicarbonyl compounds could potentially lead to substituted dihydropyrimidines.

-

Biologically Active Molecules: The N-phenyl-aminomethyl moiety is a common scaffold in various pharmacologically active compounds. The use of this triazine could offer a convenient entry point for the synthesis of novel drug candidates. For example, various 1,3,5-triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[2][3][4]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily as a stable and convenient precursor for the introduction of the N-phenyl-aminomethyl group. Its most well-defined application is in the high-yield synthesis of benzoxazine monomers for advanced polymer applications. Further research into its reactions with a broader range of nucleophiles is warranted to explore its full potential in the synthesis of novel and potentially bioactive organic compounds. The provided protocols and data serve as a foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

- 1. 1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers | Semantic Scholar [semanticscholar.org]

- 2. remedypublications.com [remedypublications.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its versatile structure. The synthesis is achieved through the acid-catalyzed condensation of aniline with formaldehyde. This protocol details the necessary reagents, equipment, and procedural steps, including purification and characterization, to ensure a high-yield and high-purity product. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Hexahydro-1,3,5-triazines are a class of heterocyclic compounds characterized by a six-membered ring containing alternating methylene and amine groups. The N-substituted derivatives, such as this compound, are stable compounds with applications in various fields, including as intermediates in the synthesis of more complex molecules. The formation of this triazine occurs through the condensation reaction of a primary amine, in this case, aniline, with formaldehyde.[1] This reaction is typically acid-catalyzed and proceeds through the formation of hemiaminal and imine intermediates.

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification |

| Aniline (C₆H₅NH₂) | Reagent Grade, ≥99% |

| Paraformaldehyde ((CH₂O)n) | Reagent Grade |

| Hydrochloric Acid (HCl) | Concentrated (37%) |

| Ethanol (C₂H₅OH) | 95% or Absolute |

| Diethyl Ether ((C₂H₅)₂O) | Anhydrous |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Buchner funnel and filter flask | |

| Filter paper | |

| Beakers and graduated cylinders | |

| Rotary evaporator (optional) | |

| Melting point apparatus | |

| NMR spectrometer |

Experimental Protocol

The synthesis of this compound is based on the procedure described by Giumanini, Verardo, and Traldi (1985).

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (e.g., 9.3 g, 0.1 mol) in ethanol (e.g., 100 mL).

-

To this solution, add paraformaldehyde (e.g., 3.0 g, 0.1 mol of formaldehyde units).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) to the stirring mixture.

2. Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

3. Isolation of Crude Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution as a white solid.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

4. Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the solid in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

5. Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure and purity of the compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₂₁H₂₁N₃ |

| Molecular Weight | 315.41 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 144 °C |

| Theoretical Yield | Based on limiting reagent |

| Actual Yield | A high yield is expected (e.g., >80%) |

| ¹H NMR (CDCl₃, δ) | Aromatic protons (m), Methylene protons (s) |

| ¹³C NMR (CDCl₃, δ) | Aromatic carbons, Methylene carbon |

Note: Specific chemical shifts for NMR should be determined from the acquired spectra and compared with literature values if available.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Proposed reaction mechanism for the formation of this compound.

References

Quantitative Analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in Complex Mixtures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Hexahydro-1,3,5-triphenyl-1,3,5-triazine in complex mixtures. The following sections offer methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrumental analysis, and data interpretation.

Introduction